molecular formula C19H18F3N7O B2374259 2-(1H-1,2,3-benzotriazol-1-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one CAS No. 2415500-44-4

2-(1H-1,2,3-benzotriazol-1-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one

Cat. No.: B2374259
CAS No.: 2415500-44-4
M. Wt: 417.396
InChI Key: WMPJPDXGRRDBLQ-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is a complex organic compound featuring a benzotriazole moiety, a trifluoromethyl-substituted pyrimidine ring, and a hexahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the trifluoromethyl-pyrimidine and benzotriazole groups. Each step requires specific reagents and conditions, such as the use of strong bases, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the benzotriazole or pyrimidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its trifluoromethyl and benzotriazole groups could impart desirable characteristics, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1H-1,2,3-benzotriazol-1-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one lies in its combination of structural features. The presence of the trifluoromethyl-pyrimidine and benzotriazole groups, along with the hexahydropyrrolo[3,4-c]pyrrole core, provides a unique set of chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O/c20-19(21,22)16-5-6-23-18(24-16)28-9-12-7-27(8-13(12)10-28)17(30)11-29-15-4-2-1-3-14(15)25-26-29/h1-6,12-13H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPJPDXGRRDBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC(=N3)C(F)(F)F)C(=O)CN4C5=CC=CC=C5N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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